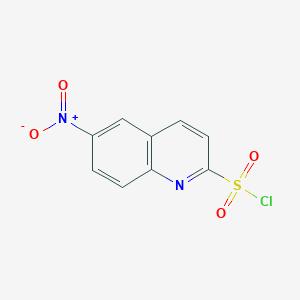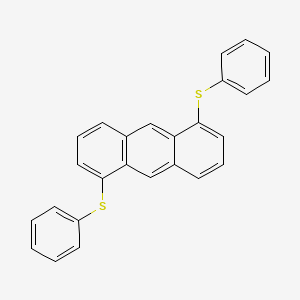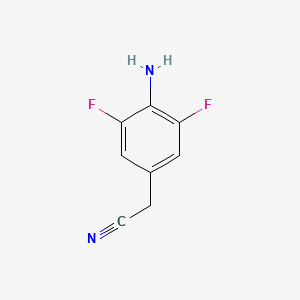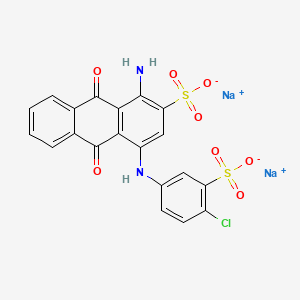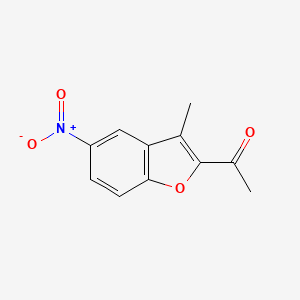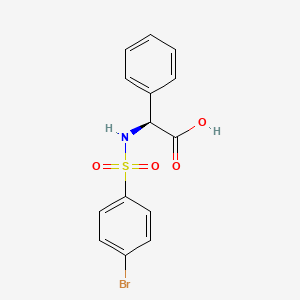
(S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid is a chiral compound that features a bromophenyl group and a sulfonamido group attached to a phenylacetic acid backbone
Vorbereitungsmethoden
The synthesis of (S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzenesulfonamide and phenylacetic acid.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Synthetic Route: The synthetic route may include steps such as the protection of functional groups, coupling reactions, and deprotection steps to yield the final product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
(S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamido group to an amine.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions: Common reagents include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions may vary depending on the desired transformation.
Major Products: Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
(S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other sulfonamido derivatives and phenylacetic acid derivatives.
Uniqueness: The presence of the bromophenyl group and the specific chiral configuration contribute to its unique chemical and biological properties.
List of Similar Compounds: Examples of similar compounds include (S)-2-((4-Chlorophenyl)sulfonamido)-2-phenylaceticacid and (S)-2-((4-Methylphenyl)sulfonamido)-2-phenylaceticacid.
Eigenschaften
Molekularformel |
C14H12BrNO4S |
|---|---|
Molekulargewicht |
370.22 g/mol |
IUPAC-Name |
(2S)-2-[(4-bromophenyl)sulfonylamino]-2-phenylacetic acid |
InChI |
InChI=1S/C14H12BrNO4S/c15-11-6-8-12(9-7-11)21(19,20)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18)/t13-/m0/s1 |
InChI-Schlüssel |
AAMMHGXIMZVDDB-ZDUSSCGKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


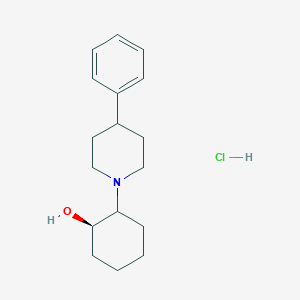
![6-Chloro-[2,4'-bipyridine]-4-carbaldehyde](/img/structure/B13130617.png)
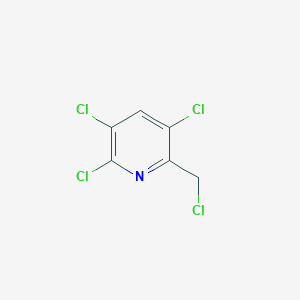


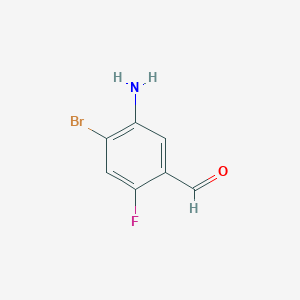
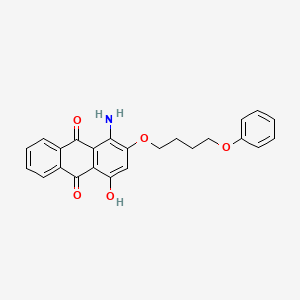
![1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione](/img/structure/B13130657.png)
